![molecular formula C20H20F6N2O4 B13831284 (1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)
(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[221]heptane di-trifluoro-acetic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a naphthalene moiety
Vorbereitungsmethoden
The synthesis of (1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a Diels-Alder reaction, followed by functionalization to introduce the naphthalene group. The final step involves the introduction of the trifluoroacetic acid moiety under acidic conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, the naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: Catalytic hydrogenation can reduce the bicyclic structure, potentially leading to ring-opening reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, (1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid stands out due to its unique bicyclic structure and the presence of a trifluoroacetic acid moiety. Similar compounds include:
Dichloroanilines: These compounds also contain aromatic rings and are used in the production of dyes and herbicides.
Phospholipids: Amphipathic compounds with both polar and nonpolar parts, similar in their structural complexity.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
This uniqueness makes (1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C20H20F6N2O4 |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H18N2.2C2HF3O2/c1-2-4-14-7-12(5-6-13(14)3-1)10-18-11-15-8-16(18)9-17-15;2*3-2(4,5)1(6)7/h1-7,15-17H,8-11H2;2*(H,6,7)/t15-,16-;;/m1../s1 |
InChI-Schlüssel |
SQXBZAZXIGCXHW-UWGSCQAASA-N |
Isomerische SMILES |
C1[C@@H]2CN[C@H]1CN2CC3=CC4=CC=CC=C4C=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1C2CNC1CN2CC3=CC4=CC=CC=C4C=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





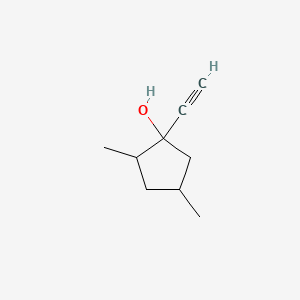


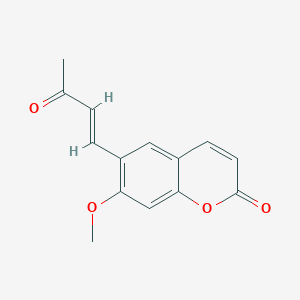
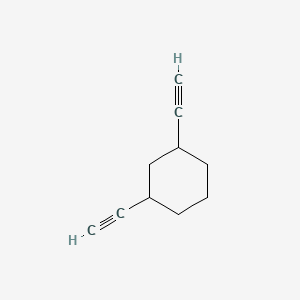
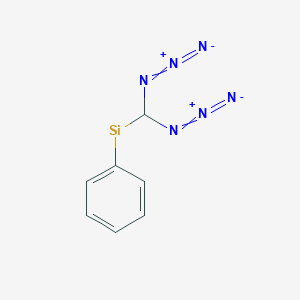
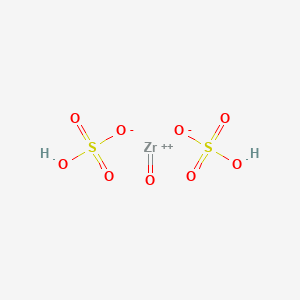

![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)


